molecular formula C18H15F2IN2O5 B607255 EBI-1051 CAS No. 1801896-05-8

EBI-1051

货号: B607255
CAS 编号: 1801896-05-8
分子量: 504.23
InChI 键: VUJYNHRRRJUAHQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

EBI-1051 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Cancer Therapy

EBI-1051 has been extensively researched for its anti-tumor effects, particularly in BRAF V600E mutant melanoma. Studies have demonstrated that this compound can enhance the sensitivity of vemurafenib-resistant A375 cells to BRAF inhibition. This is significant because resistance to existing therapies is a major challenge in cancer treatment.

Case Study: Vemurafenib Resistance
In vitro studies showed that this compound significantly increased the effectiveness of vemurafenib in A375 cells that had developed resistance to this drug. The combination treatment resulted in improved cell death rates compared to either drug alone, indicating a potential therapeutic strategy for overcoming drug resistance in melanoma patients .

Combination Therapies

Research indicates that this compound can be effectively combined with other targeted therapies to enhance overall efficacy. For instance, when used alongside BRAF inhibitors like vemurafenib, this compound not only mitigates resistance but also leads to more substantial tumor regression in preclinical models.

Data Table: Efficacy of this compound in Combination Treatments

Treatment CombinationTumor Growth Inhibition (%)Cell Viability (%)
This compound + Vemurafenib75%30%
This compound Alone40%60%
Vemurafenib Alone50%50%

Xenograft Models

In xenograft mouse models bearing human tumors, this compound has shown significant anti-tumor activity. In one study, mice treated with this compound exhibited a marked reduction in tumor volume compared to control groups. The results indicated that this compound could be an effective treatment option for patients with BRAF V600E mutations who are resistant to standard therapies .

Safety and Pharmacokinetics

This compound has been evaluated for its safety profile and pharmacokinetics. Preclinical studies suggest that it possesses favorable oral bioavailability and a broad therapeutic window, making it a viable candidate for further clinical development.

Key Findings:

  • Oral Bioavailability: Demonstrated effective absorption in multiple preclinical species.
  • Safety Margin: No significant toxicity was observed at therapeutic doses during xenograft studies .

属性

CAS 编号

1801896-05-8

分子式

C18H15F2IN2O5

分子量

504.23

IUPAC 名称

N-((1,3-Dihydroxypropan-2-yl)oxy)-7-fluoro-6-((2-fluoro-4-iodophenyl)amino)benzofuran-5-carboxamide

InChI

InChI=1S/C18H15F2IN2O5/c19-13-6-10(21)1-2-14(13)22-16-12(18(26)23-28-11(7-24)8-25)5-9-3-4-27-17(9)15(16)20/h1-6,11,22,24-25H,7-8H2,(H,23,26)

InChI 键

VUJYNHRRRJUAHQ-UHFFFAOYSA-N

SMILES

O=C(C1=C(NC2=CC=C(I)C=C2F)C(F)=C(OC=C3)C3=C1)NOC(CO)CO

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

EBI1051;  EBI 1051;  EBI-1051

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EBI-1051
Reactant of Route 2
EBI-1051
Reactant of Route 3
EBI-1051
Reactant of Route 4
EBI-1051
Reactant of Route 5
EBI-1051
Reactant of Route 6
EBI-1051

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。